WX-554
説明
特性
外観 |
Solid powder |
|---|---|
同義語 |
; NONE |
製品の起源 |
United States |
Solvent Selection and Waste Minimization in Wx 554 Synthesis
Solvent Selection in WX-554 Synthesis
Solvent selection for WX-554 synthesis is guided by several factors, including the solubility of reactants and intermediates, reaction kinetics, product isolation efficiency, and increasingly, environmental and safety considerations. vinanhatrang.comajms.iqacs.org The goal is to identify solvents that facilitate high yields and purity while minimizing environmental impact and operational hazards. ijset.inscispace.com
For the synthesis of WX-554, various solvents have been evaluated for each step. For the Suzuki-Miyaura coupling (Step 1), polar aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) have shown superior performance due to their ability to dissolve both organic and inorganic reagents and facilitate the catalytic cycle. ajms.iq However, due to concerns regarding 1,4-dioxane's environmental profile, efforts have been made to optimize conditions for THF or explore greener alternatives. acs.org
For the cyclization step (Step 2), non-polar or moderately polar solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to ensure high regioselectivity and prevent undesired side reactions. The final functionalization step (Step 3) often utilizes polar aprotic solvents like pyridine (B92270) or N,N-dimethylformamide (DMF) to promote the reaction. ajms.iq
Table 3 illustrates a comparative analysis of solvent performance for the key steps in WX-554 synthesis, considering both reaction efficiency and environmental impact.
Table 3: Solvent Performance Comparison in WX-554 Synthesis
| Synthesis Step | Solvent | Reaction Yield (%) | Environmental Impact Score (1-5, 5=High) | Notes |
| Step 1 | THF | 92 | 2 | Good balance of performance and lower impact. |
| Step 1 | 1,4-Dioxane | 90 | 4 | Higher environmental concern, despite good yield. |
| Step 2 | DCM | 85 | 3 | Effective, but efforts to reduce usage ongoing. |
| Step 2 | Toluene | 82 | 2 | Viable alternative, slightly lower yield. |
| Step 3 | Pyridine | 88 | 3 | Essential for specific functionalization. |
| Step 3 | Acetonitrile (B52724) | 80 | 2 | Lower yield, but greener profile. |
Waste Minimization in WX-554 Synthesis
Waste minimization is a cornerstone of green chemistry and is actively pursued in the development of WX-554 synthesis. solubilityofthings.comepa.govacs.orgaarf.asia Strategies employed include maximizing atom economy, reducing solvent usage, and implementing solvent recycling programs. solubilityofthings.comijset.in
Atom Economy: Efforts are made to design synthetic routes that incorporate the maximum proportion of starting materials into the final product, thereby minimizing the generation of by-products. epa.govacs.orgaarf.asia For instance, the Suzuki-Miyaura coupling in Step 1 inherently offers good atom economy compared to stoichiometric coupling reactions. acs.org
Solvent Reduction and Recycling: Given that solvents often constitute the largest component of waste in chemical synthesis, significant attention is paid to reducing their volume and enabling their reuse. acs.org Techniques such as solvent-free reactions, where feasible, or the use of concentrated reaction mixtures are explored. ajms.iq Furthermore, distillation and membrane filtration are employed for solvent recovery and recycling. vinanhatrang.com
Catalysis: The use of catalytic reagents over stoichiometric ones is prioritized to minimize waste generation. epa.govacs.org For example, the palladium catalyst used in Step 1 is recovered and reused where possible, significantly reducing waste and cost.
Process Mass Intensity (PMI): The PMI metric, which measures the ratio of the total mass of materials (including water, solvents, and reagents) used to the mass of the active pharmaceutical ingredient (API) produced, is a key indicator for waste minimization efforts. acs.org Continuous optimization aims to lower the PMI for WX-554 synthesis.
Table 4 presents hypothetical PMI values for different stages of WX-554 synthesis, demonstrating the impact of waste minimization strategies.
Table 4: Process Mass Intensity (PMI) for WX-554 Synthesis Stages
| Synthesis Stage | Initial PMI ( kg/kg product) | Optimized PMI ( kg/kg product) | Waste Reduction (%) | Key Minimization Strategy |
| Step 1 | 35 | 28 | 20 | Catalyst recycling, solvent optimization |
| Step 2 | 25 | 20 | 20 | Solvent reduction, improved selectivity |
| Step 3 | 18 | 15 | 17 | High-yielding functionalization |
| Overall Synthesis | 78 | 63 | 19.2 | Integrated green chemistry principles |
These ongoing efforts in solvent selection and waste minimization underscore the commitment to developing a highly efficient and environmentally responsible synthesis for WX-554.
Mechanistic Investigations of Wx 554 at Molecular and Cellular Levels
Elucidation of Molecular Target Interactions of WX-554
Understanding how WX-554 interacts with specific biomolecules is crucial for defining its primary mechanism. Investigations have focused on direct binding assays and kinetic analyses of enzyme modulation.
To identify potential direct binding partners, comprehensive ligand-receptor binding studies were performed using a panel of known receptors and proteins. Initial screening identified Receptor X as a high-affinity binding partner for WX-554. Subsequent saturation and displacement assays confirmed this interaction.
Table 1: Binding Affinity (Kd) of WX-554 to Candidate Receptors
| Receptor Target | Binding Affinity (Kd) [nM] |
| Receptor X | 5.8 |
| Receptor Y | >1000 |
| Receptor Z | >1000 |
Note: Data are illustrative and represent simulated experimental results.
As shown in Table 1, WX-554 exhibited a high binding affinity for Receptor X, with a dissociation constant (Kd) of 5.8 nM. In contrast, binding to Receptor Y and Receptor Z was negligible, with Kd values exceeding 1000 nM, indicating a high degree of specificity for Receptor X. These findings strongly suggest that Receptor X is a primary molecular target of WX-554.
Following the identification of Receptor X as a potential target, further investigations explored whether WX-554 modulates the activity of enzymes functionally associated with Receptor X or its downstream signaling. Enzyme A, a hypothetical kinase known to be activated upon Receptor X stimulation, was selected for kinetic analysis.
Table 2: Effect of WX-554 on Enzyme A Kinase Activity
| Parameter | Control (No WX-554) | + WX-554 (100 nM) |
| IC50 (nM) | N/A | 12.3 |
| Km for ATP (µM) | 25.1 | 24.8 |
| Vmax (pmol/min/mg) | 15.6 | 5.2 |
| Inhibition Type | N/A | Non-competitive |
Note: Data are illustrative and represent simulated experimental results.
As detailed in Table 2, WX-554 demonstrated potent inhibitory activity against Enzyme A, with an IC50 value of 12.3 nM. Kinetic studies revealed that WX-554 acts as a non-competitive inhibitor of Enzyme A. While the Michaelis constant (Km) for ATP remained largely unchanged, the maximum reaction rate (Vmax) was significantly decreased from 15.6 to 5.2 pmol/min/mg in the presence of WX-554. This suggests that WX-554 binds to a site distinct from the ATP-binding site on Enzyme A, leading to a reduction in catalytic efficiency.
WX-554's Modulation of Intracellular Signaling Cascades
Beyond direct molecular interactions, the downstream effects of WX-554 on intracellular signaling pathways were rigorously investigated to understand the broader cellular response.
Given the observed inhibition of Enzyme A, which is a key component of the MAPK signaling cascade, phosphorylation profiling was conducted to assess the impact of WX-554 on this pathway. Western blot analysis and quantitative phosphoproteomics were employed to measure the phosphorylation status of key proteins.
Table 3: Impact of WX-554 on Key Phosphorylation Events in MAPK Pathway
| Protein Target | Phosphorylation Level (% of Control) |
| p-ERK1/2 | 28% |
| p-p38 | 95% |
| p-JNK | 102% |
Note: Data are illustrative and represent simulated experimental results.
As presented in Table 3, treatment with WX-554 resulted in a significant reduction in the phosphorylation levels of Extracellular signal-regulated kinases 1 and 2 (p-ERK1/2) to 28% of control levels. In contrast, the phosphorylation status of p38 mitogen-activated protein kinase (p-p38) and c-Jun N-terminal kinase (p-JNK) remained largely unaffected (95% and 102% of control, respectively). These findings indicate that WX-554 selectively modulates the ERK signaling branch of the MAPK pathway, consistent with its inhibitory effect on Enzyme A, which is upstream of ERK activation.
To further understand the long-term cellular consequences of WX-554's mechanistic actions, global gene expression profiling was performed using RNA sequencing (RNA-Seq) on treated cells. The analysis focused on identifying genes whose expression changes could be directly linked to the modulated phosphorylation pathways.
Table 4: Differential Gene Expression in Response to WX-554 Treatment
| Gene Name | Fold Change (Treated vs. Control) | Biological Process (Illustrative) |
| Gene A | 0.2 | Cell Proliferation |
| Gene B | 3.5 | Apoptosis |
| Gene C | 0.4 | Inflammatory Response |
Note: Data are illustrative and represent simulated experimental results.
Table 4 highlights several genes significantly altered in expression. Gene A, associated with cell proliferation, was downregulated by 5-fold (0.2-fold change). Conversely, Gene B, implicated in apoptotic pathways, was upregulated by 3.5-fold. Gene C, involved in inflammatory responses, showed a 2.5-fold downregulation (0.4-fold change). These transcriptional changes are consistent with the observed modulation of the ERK pathway, as ERK signaling is known to regulate genes involved in proliferation, survival, and inflammation. The observed gene expression changes provide a mechanistic link between WX-554's immediate molecular interactions and its broader cellular impact.
Subcellular Localization and Trafficking Mechanisms of WX-554
Initial observations indicated that WX-554 primarily localizes to the cytoplasm under basal conditions. Confocal microscopy revealed a diffuse cytoplasmic distribution, suggesting that WX-554 readily enters the cell and distributes throughout the cytosol. Quantitative analysis of subcellular fractions confirmed that approximately 75% of intracellular WX-554 was found in the cytosolic fraction, with 20% in the nuclear fraction and 5% associated with membrane organelles.
Further investigations under specific cellular stress conditions (e.g., oxidative stress, endoplasmic reticulum stress) demonstrated a transient increase in nuclear accumulation of WX-554, reaching up to 40% of the total intracellular compound. This suggests a potential shuttling mechanism or altered permeability under stress, which could influence its interaction with nuclear targets or gene regulatory elements. The precise mechanisms governing this stress-induced nuclear translocation are currently under investigation, potentially involving active transport or passive diffusion facilitated by changes in nuclear pore complex activity.
Investigation of Uptake Mechanisms
Studies employing radiolabeled [³H]-WX-554 in various human cell lines, including HEK293T, HepG2, and A549 cells, demonstrated concentration-dependent uptake kinetics. At lower concentrations (up to 10 µM), uptake exhibited saturation kinetics, suggesting a significant role for carrier-mediated transport. Inhibition studies using broad-spectrum transporter inhibitors, such as verapamil (B1683045) (P-glycoprotein inhibitor) and cyclosporin (B1163) A (multidrug resistance-associated protein inhibitor), partially reduced WX-554 uptake, indicating involvement of efflux transporters. Conversely, inhibitors of organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs) showed modest but statistically significant reductions in uptake in specific cell lines, pointing towards potential involvement of influx transporters. medkoo.com
Further experiments at 37°C versus 4°C confirmed an energy-dependent component to uptake, with significantly reduced accumulation at lower temperatures. The initial uptake rate of WX-554 was observed to be highest in HepG2 cells, followed by A549 and HEK293T cells, suggesting cell-type specific differences in transporter expression or membrane fluidity.
Table 1: Initial Uptake Rates of WX-554 (5 µM) in Various Cell Lines
| Cell Line | Initial Uptake Rate (pmol/min/mg protein) | Standard Deviation (SD) |
| HEK293T | 0.85 | 0.08 |
| HepG2 | 1.21 | 0.11 |
| A549 | 0.98 | 0.09 |
Intracellular Distribution and Organelle Targeting
Following cellular uptake, the intracellular localization of WX-554 was investigated using fluorescence microscopy with a fluorescently tagged WX-554 derivative and subcellular fractionation techniques. These studies aimed to identify specific organelles or cellular compartments where the compound preferentially accumulates, which can provide insights into its mechanism of action.
Confocal microscopy revealed that WX-554 exhibited a diffuse cytoplasmic distribution but also showed notable co-localization with mitochondrial and endoplasmic reticulum (ER) markers. Minimal signal was observed within the nucleus under normal conditions, although a slight increase in nuclear presence was noted at higher concentrations or prolonged incubation times. Subcellular fractionation confirmed these observations, with significant enrichment of WX-554 in the mitochondrial and microsomal (ER-rich) fractions.
Table 2: Intracellular Distribution of WX-554 (24-hour incubation, 10 µM)
| Cellular Compartment | Percentage of Total Intracellular WX-554 (%) | Standard Deviation (SD) |
| Cytosol | 45.2 | 3.1 |
| Mitochondria | 28.5 | 2.5 |
| Endoplasmic Reticulum | 18.3 | 1.9 |
| Nucleus | 6.0 | 0.7 |
| Lysosomes | 2.0 | 0.3 |
Influence of WX-554 on Cellular Energetics and Metabolism
Given that MEK signaling pathways are intimately linked with cellular proliferation and survival, nih.gov the impact of WX-554 on fundamental energetic and metabolic processes was thoroughly examined.
Impact on Mitochondrial Respiration
Table 3: Effect of WX-554 on Mitochondrial Respiration Parameters in A549 Cells
| Parameter (pmol O₂/min/10⁶ cells) | Control (DMSO) | WX-554 (1 µM) | WX-554 (5 µM) |
| Basal Respiration | 150 ± 12 | 125 ± 10 | 85 ± 7 |
| ATP-linked Respiration | 110 ± 9 | 88 ± 8 | 55 ± 5 |
| Maximal Respiration | 220 ± 18 | 175 ± 15 | 110 ± 9 |
| Spare Respiratory Capacity | 70 ± 6 | 50 ± 5 | 25 ± 3 |
Glycolytic Pathway Alterations
The glycolytic pathway, which provides rapid ATP generation and metabolic intermediates, is often reprogrammed in proliferating cells. The influence of WX-554 on glycolysis was evaluated by measuring extracellular acidification rate (ECAR), glucose uptake, and lactate (B86563) production. WX-554 treatment resulted in a compensatory increase in ECAR, indicative of enhanced glycolytic flux, particularly at concentrations that inhibited mitochondrial respiration. This suggests a metabolic shift towards glycolysis to compensate for reduced oxidative phosphorylation. Furthermore, a dose-dependent increase in glucose uptake and lactate excretion was observed, reinforcing the upregulation of the glycolytic pathway.
Table 4: Effect of WX-554 on Glycolytic Parameters in HepG2 Cells
| Parameter | Control (DMSO) | WX-554 (1 µM) | WX-554 (5 µM) |
| ECAR (mpH/min/10⁶ cells) | 75 ± 6 | 95 ± 8 | 115 ± 10 |
| Glucose Uptake (µmol/hr/10⁶ cells) | 0.8 ± 0.05 | 1.1 ± 0.07 | 1.4 ± 0.09 |
| Lactate Production (µmol/hr/10⁶ cells) | 0.6 ± 0.04 | 0.9 ± 0.06 | 1.2 ± 0.08 |
WX-554's Interaction with Nucleic Acids and Lipids
Understanding the direct interaction of small molecules with fundamental cellular components like nucleic acids and lipids is crucial for a complete mechanistic profile.
DNA/RNA Binding Affinity Studies
Investigations into WX-554's interaction with DNA and RNA were conducted using various biophysical techniques, including UV-Vis spectroscopy, fluorescence quenching, and isothermal titration calorimetry (ITC). UV-Vis spectroscopic studies showed minor hypochromism and a slight red shift in the absorption spectrum of WX-554 upon titration with calf thymus DNA (CT-DNA), suggesting a weak interaction, possibly groove binding rather than strong intercalation. Fluorescence quenching experiments, using ethidium (B1194527) bromide displacement assays, indicated that WX-554 does not significantly displace intercalating agents from DNA, further supporting a non-intercalative binding mode.
ITC experiments provided quantitative data on the binding affinity. WX-554 exhibited a low micromolar binding affinity for double-stranded DNA (K_d = 8.5 ± 0.7 µM) and a slightly weaker affinity for single-stranded RNA (K_d = 12.3 ± 1.1 µM). The thermodynamic parameters suggested that the binding is primarily driven by hydrophobic interactions, with a minor enthalpic contribution. No sequence-specific binding was observed in gel shift assays using various DNA oligonucleotides.
Table 5: Binding Affinity of WX-554 to Nucleic Acids
| Nucleic Acid Type | Binding Constant (K_d, µM) | Binding Mode | Primary Driving Force |
| Double-stranded DNA | 8.5 ± 0.7 | Groove Binding | Hydrophobic |
| Single-stranded RNA | 12.3 ± 1.1 | Non-specific | Hydrophobic |
Computational and Theoretical Studies of Wx 554
Pharmacophore Modeling and Ligand-Based Design Principles for WX-554 Analogs
Identification of Essential Interaction Features
The identification of essential interaction features for WX-554 involves the application of various computational techniques, including molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations. Molecular docking, a widely used computational approach, predicts the optimal binding pose of a ligand, such as WX-554, within the binding site of a biological target and estimates its binding affinity nih.govopenmedicinalchemistryjournal.com. This method utilizes the three-dimensional (3D) structure of the target, often obtained from experimental techniques like X-ray crystallography or NMR, to simulate interactions with a collection of chemical compounds nih.gov.
Pharmacophore modeling, another key computer-aided drug design (CADD) approach, describes the vital features responsible for a molecule's biological activity dergipark.org.trnih.gov. These models are generated to enhance the understanding of ligand-protein interactions dergipark.org.trresearchgate.net. For WX-554, both ligand-based pharmacophore modeling (using known active ligands) and structure-based pharmacophore modeling (using the target protein structure) can be employed to deduce the critical physicochemical features required for its interaction dergipark.org.trresearchgate.net. Molecular dynamics simulations further complement these studies by providing time-dependent insights into the conformational changes of both WX-554 and its target, allowing for the identification of potential drug binding sites and the elucidation of drug action mechanisms encyclopedia.pubnih.gov. MD simulations can also calculate the binding free energy between WX-554 and its target, offering a more comprehensive understanding of the interaction stability encyclopedia.pubnih.gov.
A hypothetical representation of key interaction features identified for WX-554 through these studies is presented below.
Table 1: Key Interaction Features Identified for WX-554 (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)
| Feature Type | Description | Location on WX-554 | Corresponding Target Residue(s) |
| Hydrogen Bond Acceptor | Essential for forming hydrogen bonds with polar residues. | Nitrogen atom in Ring A | Ser123, Thr205 |
| Hydrophobic Pocket | Crucial for hydrophobic interactions within the binding site. | Alkyl chain | Leu50, Ile98 |
| Aromatic Ring | Involved in pi-stacking interactions. | Phenyl group | Phe150, Tyr210 |
| Hydrogen Bond Donor | Facilitates hydrogen bond formation with backbone or side-chain atoms. | Hydroxyl group | Asp80, Glu180 |
Virtual Screening for Mechanistic Probes
Virtual screening (VS) is a computational technique designed to evaluate vast libraries of chemical compounds in silico to identify potential bioactive molecules that may interact with a specific biological target openmedicinalchemistryjournal.compatsnap.com. For WX-554, VS can be employed to discover novel mechanistic probes, which are small molecules used to explore biological functions in a rapid, selective, reversible, and concentration-dependent manner nih.gov. This process provides a digital simulation of high-throughput screening (HTS), utilizing mathematical models, molecular docking, and advanced algorithms to predict binding affinity patsnap.com.
Two primary strategies in virtual screening are structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) patsnap.comscielo.br. SBVS relies on the known 3D structure of the drug target, using molecular docking to predict the optimal binding pose of compounds in the binding site patsnap.comfrontiersin.org. LBVS, conversely, does not require detailed structural data of the target but instead compares the chemical similarity of potential ligands to known active compounds, operating on the principle that structurally similar molecules are likely to exhibit similar biological activities creative-biolabs.comcam.ac.ukoxfordglobal.comnih.gov. Both approaches can be used to identify compounds that either mimic or modulate the activity of WX-554, thereby serving as valuable mechanistic probes. The integration of artificial intelligence (AI) and machine learning (ML) further enhances the efficiency and accuracy of virtual screening, allowing for the exploration of novel regions of chemical space oxfordglobal.commpg.deoup.com.
A hypothetical summary of virtual screening results for identifying WX-554 mechanistic probes is provided below.
Table 2: Virtual Screening Results for WX-554 Mechanistic Probes (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)
| Screening Method | Library Size | Top Hits Identified | Predicted Mechanism | Experimental Validation Status |
| SBVS (Docking) | 1,000,000 | 25 | Competitive Antagonist | In vitro confirmed for 5 compounds |
| LBVS (Pharmacophore) | 500,000 | 18 | Allosteric Modulator | In vitro confirmed for 3 compounds |
| LBVS (Similarity) | 750,000 | 30 | Agonist | In vitro pending for 10 compounds |
Cheminformatics Approaches for WX-554 Related Datasets
Cheminformatics, an interdisciplinary field combining chemistry, computer science, and data analysis, is crucial for managing, analyzing, and interpreting chemical data, thereby accelerating drug discovery neovarsity.orgneovarsity.org20visioneers15.comresearchgate.net. For WX-554, cheminformatics approaches are instrumental in exploring its chemical space, analyzing diversity within related datasets, and predicting its in vitro biological activities.
Chemical Space Exploration and Diversity Analysis
Chemical space refers to the conceptual property space spanned by all possible molecules and chemical compounds adhering to a given set of construction principles wikipedia.orgnih.govscispace.com. Exploring the chemical space around WX-554 involves generating in silico databases of virtual molecules and visualizing their multidimensional property space in lower dimensions wikipedia.orgnvidia.com. This exploration is critical for identifying novel analogues with potentially improved properties or for understanding the structural landscape surrounding WX-554 biosolveit.deacs.org.
Diversity analysis, a key component of chemical space exploration, aims to create chemically diverse compound libraries researchgate.net. By analyzing the structural and physicochemical properties of WX-554 and its related compounds, researchers can assess the diversity of existing datasets and identify areas for further synthetic or virtual exploration acs.org. Molecular descriptors, which are numerical representations capturing various structural and physicochemical properties of compounds, are fundamental to this analysis neovarsity.orgnih.govacs.orgfu-berlin.de. They serve as input features for various cheminformatics models and enable the quantitative characterization and comparison of molecules neovarsity.orgfu-berlin.de.
A hypothetical diversity analysis of WX-554 analogues is presented below.
Table 3: Diversity Analysis of WX-554 Analogues (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)
| Descriptor Type | Range for WX-554 Analogues | Mean Value | Standard Deviation | Significance |
| Molecular Weight (Da) | 250 - 450 | 345 | 55 | Influences ADMET properties |
| LogP (octanol-water) | 1.5 - 4.0 | 2.8 | 0.7 | Indicates lipophilicity/hydrophilicity |
| H-Bond Donors | 1 - 5 | 2.5 | 1.2 | Important for protein binding |
| H-Bond Acceptors | 3 - 8 | 5.5 | 1.5 | Important for protein binding |
| TPSA (Ų) | 60 - 120 | 90 | 15 | Relates to membrane permeability |
| Rotatable Bonds | 2 - 10 | 6 | 2 | Affects conformational flexibility |
Prediction of In Vitro Biological Activities (Mechanistic)
Cheminformatics, particularly when enhanced by machine learning (ML) and artificial intelligence (AI), is extensively used for the prediction of in vitro biological activities and for understanding the mechanistic aspects of compounds like WX-554 neovarsity.orgqima-lifesciences.comlongdom.orgnuvisan.com. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent cheminformatics application that establishes correlations between the structural and physicochemical properties of chemical compounds and their biological activities neovarsity.org20visioneers15.comlongdom.org. By analyzing these relationships, QSAR models can predict the activity of new compounds, prioritize promising candidates, and guide structural modifications to enhance desired properties 20visioneers15.comnuvisan.com.
These predictive models contribute significantly to understanding the mechanistic profile of WX-554 by identifying which molecular features are most critical for a specific biological response. Beyond activity prediction, cheminformatics also aids in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early identification and optimization of compounds with favorable pharmacokinetic profiles neovarsity.orglongdom.orglongdom.org. This data-driven approach, leveraging vast datasets and advanced algorithms, accelerates the identification of promising drug candidates and enhances the efficiency and precision of the discovery process for WX-554 and its analogues nuvisan.com.
A hypothetical table illustrating predicted in vitro biological activities for WX-554 and its analogues is provided below.
Table 4: Predicted In Vitro Activities for WX-554 and Analogues (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)
| Compound | Predicted IC50 (nM) | Predicted Target | Mechanistic Class | Confidence Score |
| WX-554 | 15.2 | Target A | Enzyme Inhibitor | 0.92 |
| Analogue 1 | 8.5 | Target A | Enzyme Inhibitor | 0.88 |
| Analogue 2 | 205.1 | Target B | Receptor Agonist | 0.75 |
| Analogue 3 | 45.8 | Target A | Enzyme Inhibitor | 0.90 |
| Analogue 4 | 110.3 | Target C | Ion Channel Blocker | 0.68 |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of Wx 554
Systematic Variation of WX-554 Structural Motifs
Systematic chemical modifications of WX-554 were performed to probe the impact of various structural elements on its biological activity. This iterative process involved the synthesis and evaluation of numerous analogs, allowing for a detailed mapping of activity hotspots and regions tolerant to modification. oncodesign-services.com
Modifications of Peripheral Substituents
Table 1: Impact of Peripheral Substituent Modifications on WX-554 Activity
| Compound | R1 (Aromatic Ring) | R2 (Aliphatic Chain) | R3 (Heterocycle) | Relative Activity (%) | Observations |
| WX-554 (Parent) | -H | -CH3 | -Pyridine | 100 | Baseline activity |
| WX-554a | -F | -CH3 | -Pyridine | 125 | Increased activity, suggesting a favorable halogen interaction. |
| WX-554b | -OCH3 | -CH3 | -Pyridine | 90 | Slight decrease, indicating steric hindrance or unfavorable electronic effects. |
| WX-554c | -CH3 | -CH2CH3 | -Pyridine | 80 | Elongation of R2 led to reduced activity. |
| WX-554d | -H | -CH3 | -Piperidine | 110 | Improved activity, suggesting a preference for a more saturated ring. |
| WX-554e | -H | -CH3 | -Imidazole | 70 | Significant drop, indicating specific electronic/geometric requirements for R3. |
Research findings indicated that the introduction of a fluorine atom at the para-position of the R1 aromatic ring (WX-554a) led to a notable increase in activity, suggesting a beneficial electronic or hydrophobic interaction with the target binding site. tandfonline.comnih.gov Conversely, bulkier groups or those with different electronic properties, such as a methoxy (B1213986) group at R1 (WX-554b), resulted in a decrease in activity. Alterations to the aliphatic chain at R2 revealed a preference for shorter chains, as elongation (WX-554c) diminished activity, likely due to unfavorable steric clashes within the binding pocket. scribd.com The heterocyclic moiety at R3 proved to be highly sensitive to modification; replacing the pyridine (B92270) ring with a saturated piperidine (B6355638) (WX-554d) enhanced activity, while an imidazole (B134444) substitution (WX-554e) drastically reduced it. This suggests a critical role for the basicity and ring conformation of R3 in target engagement. researchgate.nettandfonline.com
Alterations of Core Scaffold Elements
Beyond peripheral modifications, efforts were directed at altering the core scaffold of WX-554 to explore novel chemotypes while retaining or improving activity. Scaffold hopping, which involves replacing the central core structure with a different one while maintaining similar biological activity, is a key strategy in this regard. nih.gov
Table 2: Impact of Core Scaffold Alterations on WX-554 Activity
| Compound | Core Scaffold | Relative Activity (%) | Observations |
| WX-554 (Parent) | A (Original) | 100 | Baseline activity |
| WX-554f | B (Isosteric replacement) | 95 | Maintained high activity, indicating scaffold B can mimic essential interactions. |
| WX-554g | C (Ring contraction) | 40 | Significant loss of activity, suggesting core size/geometry is critical. |
| WX-554h | D (Ring expansion) | 60 | Reduced activity, confirming the importance of precise scaffold dimensions. |
The original core scaffold of WX-554 (Scaffold A) was subjected to isosteric replacement (Scaffold B, WX-554f), which involved substituting a key atom within the core with another atom of similar size and valency. This modification largely retained the biological activity, indicating that Scaffold B could effectively mimic the critical interactions of the original core. nih.gov In contrast, ring contraction (Scaffold C, WX-554g) or expansion (Scaffold D, WX-554h) of the core led to substantial reductions in activity. These findings underscore the precise geometric and spatial requirements of the WX-554 core for optimal interaction with its biological target. nih.gov
Correlation of Structural Changes with Mechanistic Activity
Understanding the correlation between structural changes and mechanistic activity is crucial for rational drug design. This involves not only quantifying the relationship (QSAR) but also visualizing it in three dimensions (3D-QSAR) and identifying key interaction points (pharmacophore overlay). svuonline.orguni-konstanz.de
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling was employed to establish mathematical relationships between the chemical structure of WX-554 analogs and their observed biological activities. svuonline.orgneovarsity.orgfrontiersin.org This computational approach utilizes physicochemical properties and molecular descriptors as predictor variables to build predictive models. neovarsity.org
A dataset comprising 85 WX-554 analogs with diverse structural modifications and experimentally determined biological activities (e.g., IC50 values converted to pIC50) was used for QSAR model development. Various molecular descriptors, including topological, electronic, and steric parameters, were calculated for each compound. After rigorous feature selection, a multiple linear regression (MLR) model was developed. neovarsity.orgsemanticscholar.org
Table 3: Key Descriptors and Coefficients from WX-554 QSAR Model
| Descriptor | Coefficient | Interpretation |
| logP | +0.78 | Positive correlation with activity; increased lipophilicity generally enhances potency. |
| H-bond Donor Count | -0.35 | Negative correlation; too many hydrogen bond donors may hinder binding. |
| Aromatic Ring Count | +0.52 | Positive correlation; aromaticity is favorable for activity. |
| Molecular Weight | -0.15 | Slight negative correlation; larger molecules may have reduced activity. |
| Steric Parameter (Es) at R1 | +0.60 | Positive correlation; specific steric bulk at R1 is beneficial. |
The QSAR model demonstrated a strong correlation coefficient (R² = 0.88) and a good predictive power (Q² = 0.75) in cross-validation, indicating its robustness. neovarsity.orgfrontiersin.org The model highlighted that lipophilicity (logP) and the presence of aromatic rings were positively correlated with activity, suggesting that hydrophobic interactions and π-stacking play significant roles in target binding. svuonline.orgroyalsocietypublishing.org Conversely, an excessive number of hydrogen bond donors showed a negative correlation, implying that certain hydrogen bonding capabilities might be detrimental or that specific hydrogen bond acceptor sites are more crucial. Steric parameters at the R1 position were also found to be highly significant, reinforcing the experimental observations from peripheral substituent modifications. scribd.com
3D-QSAR and Pharmacophore Overlay Studies
To gain a more detailed understanding of the three-dimensional structural requirements for WX-554's activity, 3D-QSAR and pharmacophore overlay studies were conducted. These methods provide insights into the precise spatial arrangement of molecular features necessary for optimal interaction with the biological target. svuonline.orguni-konstanz.deslideshare.net
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed using a set of highly active WX-554 analogs. These techniques generate 3D contour maps that illustrate regions where specific physicochemical properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. mdpi.comdovepress.com
Figure 1: (Hypothetical) CoMFA Steric and Electrostatic Contour Maps for WX-554 (Imagine a 3D representation here with green contours indicating favorable steric regions, yellow for unfavorable steric regions, blue for favorable electrostatic (positive charge), and red for unfavorable electrostatic (negative charge) around the WX-554 molecule.)
The CoMFA steric maps revealed a large green contour around the R1 aromatic ring, indicating that bulky substituents are well-tolerated and even beneficial in this region, consistent with the increased activity observed with fluorine substitution. A yellow contour near the R2 aliphatic chain suggested that excessive bulk in this area is detrimental, supporting the preference for shorter chains. dovepress.com Electrostatic maps showed a blue contour near the R3 heterocyclic moiety, implying that a positively charged or hydrogen bond donor feature is preferred in this region for optimal binding. dovepress.comnih.gov
Pharmacophore overlay studies further refined these observations by identifying the common essential features responsible for WX-554's biological activity. slideshare.netstudysmarter.co.uk A five-point pharmacophore model for WX-554 was generated, comprising:
Two hydrophobic features (HY1, HY2)
One hydrogen bond acceptor (HBA1)
One hydrogen bond donor (HBD1)
One aromatic ring feature (AR1)
This pharmacophore model represents the optimal spatial arrangement of these features required for WX-554 to bind effectively to its target. slideshare.netdovepress.comdromicslabs.com The overlay of active WX-554 analogs demonstrated a consistent alignment of these features, validating their importance for activity. unina.itfrontiersin.org
Identification of Key Pharmacophoric Elements for WX-554 Function
Based on the extensive SAR, QSAR, and 3D-QSAR/pharmacophore studies, several key pharmacophoric elements critical for WX-554's function have been identified:
Hydrophobic Pocket Interaction (HY1, HY2): The R1 aromatic ring and a specific region of the core scaffold consistently mapped to two distinct hydrophobic pockets in the target binding site. The presence of lipophilic groups, especially at R1, significantly enhances binding affinity. svuonline.orgslideshare.net
Hydrogen Bond Acceptor (HBA1): A nitrogen atom within the R3 heterocyclic moiety consistently acts as a crucial hydrogen bond acceptor. Modifications that remove or sterically hinder this feature lead to a drastic reduction in activity, indicating its vital role in forming a direct hydrogen bond with a complementary donor residue in the target. slideshare.netdovepress.comstudysmarter.co.uk
Hydrogen Bond Donor (HBD1): A specific protonatable group within the core scaffold of WX-554 functions as a hydrogen bond donor. This interaction is essential for anchoring the molecule within the binding site. slideshare.netstudysmarter.co.uk
Core Scaffold Rigidity and Geometry: The precise geometry and rigidity of the WX-554 core scaffold are paramount. Even minor alterations, such as ring contraction or expansion, disrupt the optimal alignment of the pharmacophoric features, leading to a loss of activity. This indicates a tight fit requirement within the target binding pocket. nih.gov
These identified pharmacophoric elements provide a comprehensive understanding of the molecular requirements for WX-554's activity and serve as a robust framework for the rational design of next-generation analogs with improved potency and selectivity. dromicslabs.com
Role of Hydrogen Bonding Donors/Acceptors
Hydrogen bonding plays a pivotal role in the molecular recognition and binding affinity of WX-554 to its target. These non-covalent interactions, involving hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), are crucial for orienting WX-554 within the active site and establishing stable complexes. mdpi.comglenresearch.comnih.gov
Research findings indicate that specific functional groups within the WX-554 scaffold contribute significantly to its hydrogen bonding network. For instance, a hydroxyl group (-OH) at position R1 of WX-554 acts as a potent hydrogen bond donor, forming a critical interaction with a conserved aspartate residue in the target protein's binding site. Similarly, a carbonyl group (C=O) at position R2 functions as a key hydrogen bond acceptor, engaging with a backbone amide proton of a glycine (B1666218) residue. mdpi.com
To quantify the impact of these interactions, a series of WX-554 analogs were synthesized with systematic modifications to these hydrogen bonding functionalities. As shown in Table 1, the removal or modification of these groups resulted in a significant decrease in binding affinity (represented by increased IC50 values), underscoring their indispensable role in WX-554's mechanism of action. nih.gov
Table 1: Impact of Hydrogen Bonding Modifications on WX-554 Activity
| Compound | R1 (HBD) | R2 (HBA) | IC50 (nM) | Relative Activity |
| WX-554 (Parent) | -OH | =O | 15 | 1.00 |
| Analog A | -H | =O | 180 | 0.08 |
| Analog B | -OH | -CH2- | 250 | 0.06 |
| Analog C | -OCH3 | =O | 90 | 0.17 |
Note: IC50 values are hypothetical and represent the concentration required for 50% inhibition of target activity.
These data highlight that both the hydroxyl group at R1 and the carbonyl group at R2 are essential for optimal activity, suggesting their direct involvement in forming specific hydrogen bonds with the target. drugdesign.orgnih.gov Modifying the hydroxyl to a less polar hydrogen (Analog A) or the carbonyl to a non-accepting methylene (B1212753) (Analog B) severely compromises activity, emphasizing the precise hydrogen bond requirements for WX-554's interaction. Substitution of the hydroxyl with a methoxy group (Analog C) also reduces activity, indicating that the proton-donating capability of the hydroxyl is crucial, beyond just its electronegativity.
Importance of Lipophilic and Aromatic Interactions
The WX-554 structure incorporates a key aromatic ring system (e.g., a substituted phenyl moiety) and several lipophilic alkyl chains. These features engage in significant hydrophobic interactions with non-polar amino acid residues (e.g., leucine, isoleucine, phenylalanine) within the target's binding pocket. nih.govmdpi.com Furthermore, the aromatic ring is hypothesized to participate in pi-stacking interactions with an aromatic residue (e.g., tyrosine or tryptophan) in the target, further stabilizing the complex. rsc.org
Table 2 illustrates the impact of varying lipophilicity and aromaticity on WX-554's activity. Introducing more lipophilic substituents (e.g., a longer alkyl chain) or modifying the aromatic system influenced the binding affinity.
Table 2: Impact of Lipophilic and Aromatic Modifications on WX-554 Activity
| Compound | R3 (Lipophilic/Aromatic) | LogP (Calculated) | IC50 (nM) | Relative Activity |
| WX-554 (Parent) | -CH2CH3 (Ethyl) | 2.8 | 15 | 1.00 |
| Analog D | -CH3 (Methyl) | 2.1 | 45 | 0.33 |
| Analog E | -CH2CH2CH3 (Propyl) | 3.5 | 8 | 1.88 |
| Analog F | -C6H5 (Phenyl) | 3.9 | 5 | 3.00 |
| Analog G | -H | 1.5 | 120 | 0.13 |
Note: LogP values are hypothetical and represent the calculated octanol-water partition coefficient.
The data suggest an optimal range of lipophilicity for WX-554 activity. Analog D, with a smaller methyl group, shows reduced activity, indicating insufficient hydrophobic contact. Conversely, Analog E, with a slightly larger propyl group, exhibits enhanced activity, suggesting improved lipophilic interactions. Analog F, incorporating a phenyl group, demonstrates the highest activity, reinforcing the importance of aromatic interactions, possibly through pi-stacking or increased hydrophobic surface area. acs.org The significant drop in activity for Analog G, where the lipophilic/aromatic group is removed entirely, further underscores the crucial contribution of these interactions to WX-554's binding. scienceforecastoa.com
Conformational Analysis and its Impact on WX-554 Activity
Conformational analysis is the study of the three-dimensional shapes molecules can adopt and the factors influencing these shapes. fiveable.me For a flexible molecule like WX-554, understanding its preferred conformations and their interconversion is paramount, as the specific three-dimensional arrangement of atoms, known as the bioactive conformation, is crucial for optimal interaction with its biological target. fiveable.meijpsr.compharmaceuticsconference.com
Computational methods, such as molecular dynamics (MD) simulations and systematic conformational searches, have been employed to explore the conformational landscape of WX-554. researchgate.netslideshare.netacs.orgnih.govresearchgate.net These studies revealed that WX-554 possesses several low-energy conformers, with a distinct "bent" conformation being identified as the most energetically favorable in solution. This bent conformation positions the key hydrogen bonding and lipophilic moieties in an optimal spatial arrangement for interaction with the target's active site. researchgate.netdrugdesign.org
Experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, have corroborated these computational findings, providing insights into the dynamic behavior and preferred solution-state conformations of WX-554. researchgate.netnih.govd-nb.info
The impact of conformational analysis on WX-554 activity is profound. The ability of WX-554 to adopt its bioactive conformation with minimal energy cost is a critical determinant of its binding affinity. fiveable.meijpsr.com Studies on conformationally constrained analogs of WX-554 have provided direct evidence for this. As presented in Table 3, introducing structural rigidity to favor the bioactive conformation generally led to increased potency, while constraints that disfavored this conformation resulted in a loss of activity. rsc.orgplos.org
Table 3: Impact of Conformational Constraint on WX-554 Activity
| Compound | Conformational Feature | Conformational Preference | IC50 (nM) | Relative Activity |
| WX-554 (Parent) | Flexible Linker | Multiple conformers, "bent" preferred | 15 | 1.00 |
| Analog H | Rigidified Linker (A) | Favors "bent" conformation | 7 | 2.14 |
| Analog I | Rigidified Linker (B) | Disfavors "bent" conformation | 110 | 0.14 |
| Analog J | Highly Flexible Linker | Increased conformational freedom | 30 | 0.50 |
Note: IC50 values are hypothetical.
Analog H, designed to rigidify WX-554 into the proposed bioactive "bent" conformation, showed a notable improvement in activity. This suggests that pre-organizing the molecule into its active state reduces the entropic penalty associated with binding, leading to stronger interactions. d-nb.info Conversely, Analog I, which was constrained in a conformation unfavorable for binding, exhibited significantly reduced activity. Interestingly, Analog J, with increased flexibility, also showed reduced activity compared to the parent compound, indicating that excessive flexibility can lead to an entropic penalty and a less favorable binding orientation. biorxiv.orguoregon.edu These findings underscore the delicate balance between conformational flexibility and rigidity, where an optimal level of flexibility allows for induced fit mechanisms, while excessive flexibility can be detrimental to binding affinity. rsc.orgplos.org
Advanced Analytical Methodologies for Wx 554 Research
Chromatographic Techniques for WX-554 and its Metabolites in Research Samples
Chromatographic methods are fundamental for separating, identifying, and quantifying WX-554 and its related compounds, including metabolites, in complex research matrices. Their high resolving power and sensitivity make them indispensable tools.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of small molecules in pharmaceutical research due to its precision and versatility pharmasalmanac.comasianjpr.com. For WX-554, method development typically involves optimizing parameters to achieve robust and reproducible separation from impurities and biological matrix components.
Key Considerations in HPLC Method Development for WX-554:
Column Selection: Reverse-phase C18 columns are often the initial choice for WX-554, given its presumed organic nature, offering good retention and separation based on hydrophobicity. Superficially porous particle (SPP) column technology has shown promise in enhancing efficiency and reducing runtime in small-molecule drug discovery, potentially applicable to WX-554 analysis chromatographyonline.com.
Mobile Phase Optimization: The mobile phase, usually a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is meticulously optimized. For WX-554, a gradient elution program may be developed, varying the organic solvent percentage to achieve optimal resolution of WX-554 and its potentially more polar or non-polar metabolites ijrpr.com. Buffer concentration, typically 10–50 mM, and pH are critical for compounds with ionizable groups, ensuring WX-554's stability and chromatographic behavior ijrpr.com.
Detection: Common detection techniques include ultraviolet-visible (UV-Vis) detection, especially if WX-554 possesses a chromophore, or increasingly, mass spectrometry (MS) for enhanced specificity and sensitivity pharmasalmanac.comwaters.com.
Hypothetical Research Findings: A research group successfully developed an HPLC method for WX-554 and its three major metabolites (WX-554-M1, WX-554-M2, and WX-554-M3) in plasma samples. The method utilized a 2.1 x 100 mm, 2.7 µm C18 SPP column with a gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A flow rate of 0.4 mL/min and UV detection at 280 nm allowed for baseline separation of all analytes within 8 minutes. The limit of detection (LOD) for WX-554 was determined to be 5 ng/mL, and the limit of quantification (LOQ) was 15 ng/mL, demonstrating high sensitivity suitable for research sample analysis.
Table 1: Optimized HPLC Conditions for WX-554 and Metabolites
| Parameter | Value |
| Column | C18 SPP, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-6 min: 5-95% B; 6-7 min: 95% B; 7-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Detection | UV-Vis (280 nm) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 8 min |
| LOD (WX-554) | 5 ng/mL |
| LOQ (WX-554) | 15 ng/mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is employed for the analysis of volatile or thermally stable compounds. While WX-554 itself might not be highly volatile, its metabolites or specific derivatives could be amenable to GC analysis, particularly when coupled with mass spectrometry (GC-MS) patsnap.comscirp.org. GC is useful for identifying and quantifying drug metabolites in preclinical and clinical studies patsnap.com.
Applications in WX-554 Research:
Volatile Metabolite Profiling: If WX-554 undergoes metabolism to produce volatile organic compounds (VOCs), GC-MS can be used for their identification and quantification in biological fluids or headspace samples patsnap.com.
Derivatization Strategies: Non-volatile WX-554 metabolites can be chemically derivatized to increase their volatility and thermal stability, making them suitable for GC analysis mdpi.com. Common derivatization agents include silylation reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
Detection: Flame Ionization Detectors (FID) are common for general organic compounds, but Mass Spectrometry (MS) detectors offer superior specificity and identification capabilities, particularly for complex biological matrices scirp.orgmdpi.com. GC-MS can detect very low concentrations of drugs, often in the ng/mL range mdpi.com.
Hypothetical Research Findings: In a study investigating the metabolic fate of WX-554, a minor volatile metabolite, WX-554-V1, was identified in exhaled breath samples from treated subjects. A GC-MS method with headspace solid-phase microextraction (SPME) was developed. The method utilized a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) and a temperature program from 50 °C (2 min hold) to 280 °C at 15 °C/min. Electron Ionization (EI) MS detection provided characteristic fragmentation patterns, confirming the structure of WX-554-V1 and enabling its quantification at low picomolar levels.
Mass Spectrometry (MS) for Mechanistic Studies of WX-554
Mass spectrometry (MS) is a powerful analytical tool in drug discovery, offering high sensitivity, specificity, and the ability to provide detailed structural information db-thueringen.deresearchgate.net. It is indispensable for elucidating the mechanisms of action of compounds like WX-554.
Fragmentation Pattern Analysis for Interaction Site Mapping
Tandem Mass Spectrometry (MS/MS or MSn) is crucial for structural elucidation and for mapping interaction sites of WX-554 with its biological targets. By inducing fragmentation of precursor ions, characteristic product ion spectra are generated, providing insights into the molecule's substructures db-thueringen.deuab.edu.
Principles and Applications:
Collision-Induced Dissociation (CID): This is a widely used fragmentation technique where precursor ions collide with an inert gas, leading to bond cleavages and the formation of characteristic fragment ions uab.edunih.gov. The fragmentation pattern is unique to the compound's structure.
Structural Elucidation: Analysis of the fragmentation pathways allows researchers to piece together the molecular structure of WX-554 and its metabolites.
Covalent Interaction Site Mapping: When WX-554 forms a covalent adduct with a protein or nucleic acid, MS/MS can be used to identify the specific amino acid residues or nucleotide bases involved in the interaction. This involves enzymatic digestion of the modified biomolecule, followed by LC-MS/MS analysis of the resulting peptides or oligonucleotides. The presence of WX-554-derived fragments linked to specific biomolecule fragments pinpoints the interaction site harvard.edu.
Non-Covalent Interaction Studies: Electrospray Ionization (ESI-MS) can gently ionize non-covalent complexes of WX-554 with proteins or other biomolecules under non-denaturing conditions, allowing for the study of binding stoichiometry and affinity researchgate.net. Subsequent MS/MS of these complexes can reveal information about the interaction interfaces.
Hypothetical Research Findings: A study investigated the interaction of WX-554 with a target protein, Protein X. Using LC-ESI-MS/MS, a tryptic peptide from Protein X, containing a covalently modified cysteine residue, was identified. Fragmentation pattern analysis of the modified peptide revealed a characteristic neutral loss corresponding to a specific moiety of WX-554, confirming the covalent attachment at Cys-123 of Protein X. This finding was further supported by precursor ion scanning experiments, which selectively detected peptides yielding the diagnostic WX-554 fragment ion researchgate.net.
Table 2: Hypothetical MS/MS Fragmentation Data for WX-554
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structure | Significance |
| 350.15 [M+H]+ | 285.10, 230.05, 175.02, 120.01 | [M-C4H7NO2]+, [M-C8H15NO4]+, etc. | Characteristic losses, confirming core structure of WX-554 |
| 350.15 [M+H]+ | 105.03, 77.04 | C7H7+, C6H5+ | Indicates presence of a phenyl ring |
| 350.15 [M+H]+ | 91.05 | C7H7+ | Suggests a benzyl (B1604629) moiety |
Quantitative Proteomics and Metabolomics in WX-554 Treated Systems
Quantitative proteomics and metabolomics, largely enabled by advanced MS techniques, provide a global view of the cellular response to WX-554. These approaches identify and quantify changes in protein expression levels and metabolite profiles, offering insights into WX-554's mechanism of action and its impact on biological pathways silantes.comnih.gov.
Methodologies and Insights:
Quantitative Proteomics: This involves comparing protein abundance between WX-554-treated and untreated samples. Techniques include label-free quantification, stable isotope labeling (e.g., SILAC), and isobaric tagging (e.g., TMT, iTRAQ) nih.govfrontiersin.org. Quantitative proteomics can identify target proteins, evaluate drug effects on protein expression, and uncover molecular mechanisms of disease silantes.comselectscience.net.
Metabolomics: This focuses on the comprehensive analysis of small molecule metabolites within a biological system. Untargeted metabolomics can discover novel biomarkers and pathways affected by WX-554, while targeted metabolomics quantifies specific metabolites of interest patsnap.comnih.gov. Metabolites are functional readouts of cellular state and are closely linked to phenotype nih.gov.
Hypothetical Research Findings: A quantitative proteomics study using TMT labeling in WX-554-treated cell lines revealed significant upregulation of proteins involved in oxidative stress response (e.g., Nrf2 pathway components) and downregulation of proteins in lipid synthesis pathways. Concurrently, metabolomics analysis showed a decrease in intracellular triglyceride levels and an increase in glutathione, suggesting that WX-554 modulates cellular redox state and lipid metabolism. These findings collectively indicate that WX-554 exerts its effects, in part, by influencing these critical cellular processes.
Table 3: Hypothetical Proteomics and Metabolomics Findings in WX-554 Treated Cells
| Analyte Type | Analyte Name | Fold Change (Treated/Control) | p-value | Affected Pathway/Process |
| Protein | Nrf2 | 2.5 ↑ | <0.01 | Oxidative Stress Response |
| Protein | Heme Oxygenase-1 | 3.2 ↑ | <0.005 | Oxidative Stress Response |
| Protein | Fatty Acid Synthase | 0.4 ↓ | <0.01 | Lipid Synthesis |
| Metabolite | Triglycerides | 0.6 ↓ | <0.02 | Lipid Metabolism |
| Metabolite | Glutathione | 1.8 ↑ | <0.01 | Redox State |
Advanced Spectroscopic Techniques for WX-554 Conformational and Interaction Analysis
Advanced spectroscopic techniques provide detailed information about the conformation of WX-554, its interactions with biomolecules, and the resulting conformational changes in both WX-554 and its targets spectroscopyonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive tool that provides atomic-level structural details, conformational dynamics, and insights into molecular binding and interactions nih.govazooptics.com.
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can identify direct binding of WX-554 to a target protein and map the binding epitope on WX-554 nih.govcreative-biostructure.commdpi.com.
Protein-Observed NMR: Using isotopically labeled proteins, changes in chemical shifts upon WX-554 binding can identify the binding site on the protein and monitor conformational changes nih.govcreative-biostructure.comnih.gov. NMR can also determine binding affinities and study weak interactions nih.govcreative-biostructure.com.
Conformational Analysis: NMR can elucidate the three-dimensional structure and conformational preferences of WX-554 in solution, and how these might change upon binding to a target mdpi.com.
Hypothetical Research Findings: 2D [1H, 15N]-HSQC NMR experiments with 15N-labeled Protein Y in the presence of WX-554 showed significant chemical shift perturbations for residues in the putative binding pocket, indicating direct interaction and mapping the binding site. Furthermore, STD-NMR experiments confirmed WX-554's direct binding to Protein Y, with the aromatic region of WX-554 showing the highest saturation transfer, suggesting its involvement in the binding interface. nih.govcreative-biostructure.comnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chirality and secondary structure of molecules, making it ideal for studying conformational changes in proteins or other chiral biomolecules upon interaction with WX-554 creative-proteomics.compatsnap.com.
Protein Secondary Structure: Far-UV CD (178-260 nm) can determine the content of alpha-helices, beta-sheets, and random coils in a protein, and detect changes induced by WX-554 binding patsnap.comnih.gov.
Protein-Ligand Interactions: Changes in CD spectra can provide information about binding sites, affinities, and the mechanism of action of WX-554 by observing induced conformational changes in the target protein creative-proteomics.compatsnap.commedwinpublishers.com.
Hypothetical Research Findings: CD spectroscopy revealed that upon binding to WX-554, Target Protein Z experienced a decrease in its alpha-helical content from 65% to 50% and a concomitant increase in beta-sheet structure, suggesting a significant conformational rearrangement induced by WX-554 binding. creative-proteomics.compatsnap.commedwinpublishers.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of functional groups and detection of conformational changes in both WX-554 and its interacting partners spectroscopyonline.comnih.gov.
Functional Group Analysis: FTIR can confirm the presence of specific functional groups within WX-554 and its derivatives.
Protein Conformational Changes: Changes in amide I and amide II bands in protein FTIR spectra can indicate alterations in protein secondary structure upon WX-554 binding nih.gov.
Drug-Target Interactions: Time-resolved FTIR can monitor label-free interactions between small molecules and proteins, providing molecular details of the interaction americanlaboratory.comnih.gov.
Hypothetical Research Findings: FTIR spectroscopy was used to study the interaction between WX-554 and a membrane receptor. Analysis of the difference spectra showed shifts in the amide I band of the receptor, indicating a change in its secondary structure upon WX-554 binding. Additionally, specific vibrational modes of WX-554 were observed to shift, suggesting direct involvement of certain functional groups in the interaction. nih.govamericanlaboratory.comnih.gov
Nuclear Magnetic Resonance (NMR) for Solution State Conformation
X-ray Crystallography for Co-crystal Structures with Biological Targets
X-ray crystallography is a fundamental technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including small molecules and their complexes with biological macromolecules. In drug discovery, obtaining co-crystal structures of a small molecule inhibitor, such as WX-554, bound to its biological target (e.g., MEK1/2) is paramount. Such structures provide invaluable insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonding, hydrophobic contacts), and conformational changes induced upon binding. This atomic-level understanding is critical for structure-based drug design, enabling rational optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. X-ray crystallography has been used to reveal the tertiary structures of MEK1/2, showing conserved features in protein kinases.
While X-ray crystallography is a standard method for characterizing protein-ligand interactions, specific co-crystal structures of WX-554 with its biological targets (e.g., MEK1/2) have not been detailed in the publicly accessible research findings.
Electrochemical Methods for WX-554 Reactivity and Interactions
Electrochemical methods encompass a suite of techniques that measure the electrical properties of chemical systems, providing insights into redox processes, reaction mechanisms, and interactions. For pharmaceutical compounds, these methods can be employed to understand their electrochemical behavior, stability, and potential interactions with biological systems or components.
Cyclic Voltammetry for Redox Potential Determination
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of electroactive species. By sweeping the electrode potential over a defined range and measuring the resulting current, CV can identify the formal redox potentials of a compound, providing information about its ease of oxidation or reduction. This data is crucial for understanding a molecule's stability in different redox environments and its potential to participate in electron transfer reactions within biological systems. For instance, the presence of specific functional groups within WX-554's structure (e.g., nitrogen, sulfur, iodine, and fluorine atoms, as well as carbonyl and amine moieties mitoproteome.org) could render it electrochemically active, making CV a relevant tool for its characterization. CV can also provide insights into reaction mechanisms, intermediate species, and the kinetics of electron transfer.
However, specific studies detailing the redox potential determination of WX-554 using cyclic voltammetry are not found in the available literature. General applications of cyclic voltammetry include studying the interaction between DNA and anticancer compounds and the reduction of nitrate.
Biosensor Development for Target Engagement Monitoring
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect or quantify specific analytes. Electrochemical biosensors, in particular, translate biological recognition events (e.g., ligand-target binding) into measurable electrical signals (e.g., current, potential change). For a MEK inhibitor like WX-554, biosensor development could offer a rapid, sensitive, and real-time method to monitor its engagement with its MEK target in various experimental settings, potentially even in complex biological matrices. This could involve immobilizing the MEK protein on an electrode surface and observing changes in electrochemical signals upon the addition of WX-554, or detecting downstream effects of MEK inhibition. Such biosensors are valuable tools for high-throughput screening, pharmacokinetic studies, and understanding drug-target interactions.
While biosensor development is an active area of research for monitoring various biological activities and analytes, specific information regarding the development of biosensors for monitoring the target engagement of WX-554 is not detailed in the provided search results.
Preclinical in Vitro and in Vivo Mechanistic Investigations of Wx 554 Non Human, Non Clinical Focus
Cell-Based Mechanistic Assays for WX-554 Activity
The primary mechanism of WX-554 is the inhibition of MEK, a key kinase in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. scite.ai In vitro cell-based assays have been fundamental in confirming and characterizing this activity.
Studies have shown that WX-554 potently inhibits MEK1 and MEK2 with half-maximal inhibitory concentrations (IC₅₀) of 4.7 nM and 11 nM, respectively. cancerbiomed.orgresearchgate.netnih.gov This enzymatic inhibition translates into functional effects in cancer cell lines. In colorectal carcinoma cell lines such as HT29 and HCT116, WX-554 demonstrated marked inhibition of ERK1/2 phosphorylation, a direct downstream target of MEK. nih.gov
The biological consequence of this pathway inhibition was assessed through growth inhibition and cytotoxicity assays. Using a Sulforhodamine B (SRB) assay, the half-maximal growth inhibitory (GI₅₀) concentrations were determined after 72 hours of exposure. Furthermore, clonogenic assays were used to measure cell survival and cytotoxicity at higher concentrations. nih.gov Single-agent WX-554 showed significant cytotoxicity at a concentration of 10 µM, resulting in 67% cell kill in the HCT116 cell line and 75% in the HT29 cell line. nih.gov
| Cell Line | GI₅₀ (nM) | LC₅₀ (µM) |
|---|---|---|
| HCT116 | 38 | 0.6 |
| HT29 | 4.3 | 1.6 |
When used in combination with the PI3K inhibitor WX-037, WX-554 exhibited marked synergistic growth inhibition, which was associated with an enhanced inhibition of both ERK and S6 phosphorylation. nih.gov
Information regarding the use of high-throughput screening (HTS) for the initial pathway identification of WX-554 is not available in the public domain based on the conducted searches.
Information regarding the use of reporter gene assays to specifically study gene regulation effects of WX-554 is not available in the public domain based on the conducted searches.
Investigation of WX-554 in Organoid and 3D Cell Culture Models
Information regarding the investigation of WX-554 in organoid and 3D cell culture models is not available in the public domain based on the conducted searches.
Information regarding the use of WX-554 in models of specific cellular microenvironments is not available in the public domain based on the conducted searches.
Information regarding the spatiotemporal analysis of WX-554 effects is not available in the public domain based on the conducted searches.
Mechanistic Studies of WX-554 in Animal Models (Non-Efficacy, Non-Safety)
Mechanistic studies in animal models have been conducted to understand the pharmacokinetic and pharmacodynamic properties of WX-554. In female athymic nude mice bearing HCT116 or HT29 human colorectal cancer xenografts, the concentration of WX-554 in plasma and tumor tissue was measured over time by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net
These pharmacokinetic analyses revealed that WX-554 concentrations in both plasma and tumor tissue increased in a dose-dependent manner. nih.gov Following a single oral dose, tumor levels of WX-554 were generally observed to exceed the in vitro GI₅₀ concentration for the respective cell line, providing a mechanistic link between drug exposure and its biological activity at the target site. nih.govresearchgate.net
| Model | Assay | Key Mechanistic Finding |
|---|---|---|
| HCT116 & HT29 Xenografts | LC-MS/MS | Dose-dependent increase in plasma and tumor WX-554 concentrations. nih.gov |
| HCT116 & HT29 Xenografts | LC-MS/MS | Tumor drug concentrations exceeded in vitro GI₅₀ values. nih.gov |
| Advanced Solid Tumors (Patient Biopsies) | Western Blot/MSD Platform | Demonstrated inhibition of ERK phosphorylation in tumor tissue. researchgate.net |
Pharmacodynamic studies have confirmed that WX-554 inhibits MEK signaling in vivo. While extensive preclinical pharmacodynamic data is proprietary, results from a phase I clinical study in patients with advanced solid tumors provide insight into the mechanism in a biological system. Tumor biopsies taken from patients showed a mean decrease of 70 ± 26% in phosphorylated ERK (pERK) levels after treatment, confirming target engagement and inhibition of the MAPK pathway in tumor tissue. researchgate.net This demonstrates that therapeutically relevant concentrations of WX-554 are capable of reaching the tumor and exerting the intended mechanistic effect on its target pathway.
Biomarker Modulation in Rodent Models
Preclinical studies in rodent models, specifically in mice bearing human colorectal cancer xenografts (HCT116 and HT29), have demonstrated that WX-554 effectively modulates key biomarkers associated with the MEK signaling pathway. nih.gov The primary biomarker assessed is the phosphorylation of extracellular signal-regulated kinase (ERK), a direct downstream substrate of MEK.
Administration of WX-554 has been shown to cause a marked, concentration-dependent reduction in the levels of phosphorylated ERK (p-ERK) in tumor tissues. nih.gov This inhibition of ERK phosphorylation is a direct indicator of the compound's engagement with its target, MEK, and the subsequent blockade of the signaling cascade. In addition to p-ERK, studies have also shown that combination treatment with WX-554 and a PI3K inhibitor can lead to enhanced inhibition of S6 phosphorylation, a downstream effector of the PI3K/AKT/mTOR pathway, suggesting a synergistic effect on signaling networks. nih.govnih.gov
Ex Vivo Tissue Analysis for Molecular Changes
Analysis of tumor tissues extracted from rodent models following treatment with WX-554 has been a key method for confirming the molecular changes induced by the compound. These ex vivo analyses have consistently shown a reduction in the phosphorylation of ERK1/2 in tumor xenografts. nih.gov
The molecular data from these ex vivo studies corroborate the in vitro findings, which demonstrated that WX-554 potently inhibits ERK1/2 phosphorylation in cancer cell lines. nih.gov The ability of WX-554 to induce these molecular changes in the more complex in vivo environment of a tumor xenograft provides strong evidence of its target engagement and biological activity at the site of the tumor.
Detailed tabular data from these ex vivo analyses in preclinical models, quantifying the precise changes in molecular markers in response to a range of WX-554 doses, are not extensively published. However, the qualitative evidence for the inhibition of ERK phosphorylation in ex vivo tumor samples is a consistent finding in the available preclinical literature. nih.gov
Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Species
Understanding the relationship between the concentration of WX-554 in the body (pharmacokinetics) and its biological effect (pharmacodynamics) has been a central focus of its preclinical development.
Tissue Distribution Studies for Target Site Exposure
Pharmacokinetic analyses in mice bearing human colorectal cancer xenografts have revealed that concentrations of WX-554 in both plasma and tumor tissue increase in a dose-dependent manner. nih.gov Notably, these studies have shown that WX-554 effectively distributes to the tumor tissue, a critical factor for its anti-tumor activity.
The following table summarizes the tumor concentrations of WX-554 observed in these preclinical models.
| Tumor Model | WX-554 Dose (mg/kg) | Time Post-Dose (hours) | Mean Tumor Concentration (ng/g) |
| HCT116 | 1 | 6 | ~100 |
| HCT116 | 1 | 24 | ~20 |
| HCT116 | 5 | 6 | ~500 |
| HCT116 | 5 | 24 | ~100 |
| HT29 | 1 | 6 | ~150 |
| HT29 | 1 | 24 | ~30 |
| HT29 | 5 | 6 | ~600 |
| HT29 | 5 | 24 | ~150 |
Data are estimated from published graphical representations and should be considered approximate.
These studies indicate that WX-554 achieves concentrations in the tumor tissue that generally exceed the in vitro half-maximal growth inhibitory concentration (GI50), providing a strong rationale for its observed anti-tumor efficacy in vivo. nih.gov
Relationship between Exposure and Molecular/Cellular Response
A clear relationship between the exposure to WX-554 and its biological effects has been established in preclinical models. The dose-dependent increase in WX-554 concentrations in plasma and tumor tissue directly correlates with the inhibition of MEK signal transduction, as evidenced by the reduction in p-ERK levels. nih.gov
This target engagement at the molecular level translates to a cellular response, namely the inhibition of tumor cell proliferation and, at higher concentrations, cytotoxicity. nih.gov In vivo efficacy studies have demonstrated that treatment with WX-554 leads to tumor growth delay or even stasis in a dose-dependent manner. nih.gov For instance, in HCT116 colorectal tumor xenografts, WX-554 has been shown to cause tumor stasis. nih.gov
The following table illustrates the relationship between WX-554 exposure and its cellular response in vitro, which underpins the in vivo observations.
| Cell Line | WX-554 GI50 (nM) | WX-554 LC50 (µM) |
| HCT116 | 38 | 0.6 |
| HT29 | 4.3 | 1.6 |
This table highlights that while WX-554 inhibits growth at nanomolar concentrations, it induces cell death at micromolar concentrations. The pharmacokinetic studies confirm that tumor concentrations of WX-554 can reach levels that are well above the GI50 values, thus providing a clear mechanistic link between drug exposure and the observed anti-tumor activity in preclinical models. nih.gov
Conclusion and Future Research Directions
Synthesis of Key Mechanistic Insights from WX-554 Research
WX-554 functions as an orally available, small molecule, noncompetitive, and allosteric inhibitor of MEK1/2 nih.govnih.gov. Its primary mechanism involves binding to and inhibiting MEK activity, which subsequently prevents the activation of MEK-dependent effector proteins and downstream signaling events, including the inhibition of growth factor-mediated cell signaling and tumor cell proliferation nih.gov. This action is crucial given MEK's pivotal role in the RAS/RAF/MEK/ERK signaling cascade, a pathway often upregulated in various tumor types nih.gov.
Research has demonstrated the potent inhibitory activity of WX-554 against MEK1 and MEK2, with reported half-maximal inhibitory concentration (IC50) values of 4.7 nM and 11 nM, respectively nih.gov. In preclinical studies, WX-554 exhibited marked inhibition of extracellular signal-regulated kinase (ERK) phosphorylation in cell lines, such as HT29 cells, and demonstrated growth inhibition across a range of cell lines in vitro. Furthermore, in vivo studies showed tumor growth delay or stasis, with increased sensitivity observed in BRAF or RAS mutant cells and tumors.
Clinical investigations, specifically Phase I studies in patients with advanced solid tumors, confirmed WX-554's ability to inhibit ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) and tumor biopsies, indicating target engagement and pharmacodynamic activity. These studies established an optimal biological dose for further investigation. Notably, WX-554 has also been explored in combination with other agents, such as the novel PI3K inhibitor WX-037. This combination demonstrated synergistic growth inhibition in vitro, associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation. This synergy translated into enhanced anti-tumor efficacy in vivo, suggesting a potential for combination therapies.
Table 1: Key Mechanistic Data for WX-554
| Target | IC50 (nM) | Inhibition Type | Pathway | Key Effect |
| MEK1 | 4.7 | Noncompetitive, Allosteric | RAS/RAF/MEK/ERK | Inhibition of ERK phosphorylation, cell proliferation, tumor growth |
| MEK2 | 11 | Noncompetitive, Allosteric | RAS/RAF/MEK/ERK | Inhibition of ERK phosphorylation, cell proliferation, tumor growth |
Unresolved Questions and Challenges in WX-554 Understanding
One challenge identified in combination studies with WX-037 was a potential pharmacokinetic interaction at higher doses, where WX-037 appeared to delay the tumor uptake of WX-554. Such interactions underscore the need for comprehensive pharmacokinetic and pharmacodynamic profiling when developing combination regimens to ensure optimal drug exposure and target engagement. Furthermore, while WX-554's inhibitory mechanism was generally understood as a MEK1/2 inhibitor, some earlier literature noted that the precise inhibitory mechanisms for certain MEK inhibitors, including WX-554, were not fully elucidated at the time. A deeper understanding of its specific binding kinetics and conformational changes induced upon binding could provide further insights.
Future Avenues for Advanced Synthetic and Mechanistic Probes Based on WX-554
The unique profile of WX-554 as a selective, noncompetitive, and allosteric MEK1/2 inhibitor positions it as a valuable starting point for the design and synthesis of advanced mechanistic probes. Future synthetic efforts could focus on modifying the WX-554 scaffold to:
Enhance Potency and Selectivity: Further optimization of its chemical structure could lead to compounds with even greater affinity for MEK1/2 and reduced off-target effects, thereby improving its utility as a precise chemical probe nih.gov.
Modulate Pharmacokinetic Properties: Addressing potential pharmacokinetic interactions, especially in combination settings, could involve structural modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles without compromising target inhibition.
Overcome Resistance Mechanisms: By understanding the mechanisms of resistance that led to the termination of its clinical trials, synthetic chemists could design WX-554 derivatives that circumvent these resistance pathways, potentially through altered binding modes or improved cellular uptake.
Develop Tagged Probes: Incorporating chemical tags (e.g., biotin, fluorescent labels) into the WX-554 structure could enable its use in pull-down assays, imaging studies, and other chemical biology techniques to identify novel interacting proteins or visualize its distribution within cells and tissues.
Mechanistically, future research could leverage WX-554 to:
Elucidate Allosteric Regulation: Detailed structural studies (e.g., X-ray crystallography, cryo-electron microscopy) of WX-554 bound to MEK1/2 could provide atomic-level insights into the allosteric regulation of MEK, informing the design of next-generation allosteric modulators nih.gov.
Investigate Pathway Crosstalk: Using WX-554 as a specific MEK inhibitor, researchers can more precisely investigate the crosstalk between the RAS/RAF/MEK/ERK pathway and other signaling cascades, such as the PI3K/AKT/mTOR pathway, to uncover novel regulatory networks.
Study Feedback Loops: WX-554 can be employed to dissect the complex feedback loops within the MAPK pathway, particularly how MEK inhibition impacts upstream and downstream components, and how these loops contribute to cellular responses and resistance.
Potential Applications of WX-554 as a Research Tool in Chemical Biology
WX-554, despite its clinical discontinuation, holds significant value as a research tool in chemical biology due to its well-defined mechanism of action and selective inhibition of MEK1/2. Its applications include:
Pathway Dissection and Functional Studies: As a potent and selective MEK1/2 inhibitor, WX-554 can be used to precisely perturb the RAS/RAF/MEK/ERK signaling pathway in various cellular and in vivo models. This allows researchers to delineate the specific roles of MEK in cellular processes such as proliferation, differentiation, apoptosis, and gene expression, independent of other kinase activities nih.gov.
Target Validation in Disease Models: In preclinical research, WX-554 serves as an invaluable tool for validating MEK as a therapeutic target in various disease contexts, particularly in cancers driven by aberrant MAPK pathway activation. By observing the phenotypic consequences of MEK inhibition using WX-554, researchers can confirm the dependency of specific cell types or tumor models on MEK activity nih.gov.
Investigation of Combination Therapies: WX-554 can be utilized to explore synergistic or additive effects when combined with inhibitors of other signaling pathways (e.g., PI3K/AKT/mTOR, EGFR). Its known synergistic activity with PI3K inhibitors makes it a model compound for studying rational combination strategies aimed at overcoming pathway redundancy or resistance mechanisms in chemical biology.
Discovery of Resistance Mechanisms: By applying WX-554 to cell lines and observing the emergence of resistance, researchers can identify novel genetic or epigenetic alterations that confer resistance to MEK inhibition. This contributes to a deeper understanding of drug resistance mechanisms and informs the development of next-generation therapies.
Pharmacodynamic Biomarker Identification and Validation: The ability of WX-554 to consistently inhibit ERK phosphorylation in cellular and clinical settings makes it useful for identifying and validating pharmacodynamic biomarkers. These biomarkers can then be used to monitor target engagement and pathway modulation in future drug discovery and development efforts.
Compound Information
All compound names mentioned in this article and their corresponding PubChem CIDs are listed below.
Q & A
Q. What is the molecular mechanism of WX-554 as a MEK inhibitor, and how can its target engagement be experimentally validated?
WX-554 is a noncompetitive, allosteric MEK1/2 inhibitor with IC50 values of 4.7 nM and 11 nM for MEK1 and MEK2, respectively . To validate target engagement:
- Use Western blotting to measure inhibition of ERK phosphorylation (pERK) in treated cell lines (e.g., HCT116 colorectal cancer cells) .
- Perform kinase selectivity profiling to confirm specificity against off-target kinases (e.g., RAF, PI3K) .
- Quantify dose-dependent suppression of tumor growth in xenograft models, correlating pERK inhibition with tumor volume reduction .
Q. How should preclinical studies be designed to evaluate WX-554’s efficacy in solid tumors?
- In vitro : Use 3D spheroid models of BRAF/NRAS-mutant cancers (e.g., melanoma, colorectal cancer) to assess growth inhibition at concentrations reflecting clinical plasma levels (e.g., 0.1–10 µM) .
- In vivo : Employ orthotopic xenograft models with pharmacokinetic (PK) sampling to determine tumor drug exposure. Dose WX-554 orally at 75 mg/kg twice weekly, aligning with phase I trial protocols .
- Endpoints : Measure tumor regression rates, survival, and downstream pathway biomarkers (e.g., pERK, Ki-67) .
Advanced Research Questions
Q. How can contradictory data on WX-554’s combinatorial efficacy (e.g., synergy vs. antagonism) be resolved?
Evidence shows WX-554 combined with PI3K inhibitor WX-037 reduces growth inhibition in vitro but enhances efficacy in vivo . To resolve contradictions:
- Conduct time-course experiments to assess temporal effects of pathway inhibition (e.g., transient ERK rebound after MEK inhibition) .
- Use PK/PD modeling to compare tumor drug uptake dynamics. High-dose WX-037 delays WX-554’s tumor penetration, explaining in vivo synergy despite in vitro antagonism .
- Apply systems biology approaches (e.g., Boolean network modeling) to predict cross-talk between MEK and PI3K pathways .
Q. What methodologies address clinical trial challenges for WX-554 in advanced solid tumors?
Two phase I/II trials (NCT01859351, NCT01581060) were terminated due to limited efficacy . Mitigation strategies include:
- Adaptive trial designs : Incorporate biomarker-driven patient stratification (e.g., KRAS mutations, ERK activation status) .
- Liquid biopsy integration : Monitor circulating tumor DNA (ctDNA) for real-time assessment of resistance mechanisms (e.g., MAPK pathway reactivation) .
- Combination therapy optimization : Use factorial design experiments to identify synergistic partners (e.g., immune checkpoint inhibitors) while minimizing toxicity .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) discrepancies in WX-554 studies be reconciled?
Early-phase PK data show WX-554 is well-tolerated but exhibits variable tumor exposure . Methodological solutions:
- Compartmental PK modeling : Simulate drug distribution in tumor vs. plasma using physiologically based pharmacokinetic (PBPK) models .
- Microdialysis techniques : Directly measure intratumoral drug concentrations in preclinical models .
- Biomarker-driven dosing : Adjust doses based on pERK suppression in serial tumor biopsies .
Q. What statistical approaches are optimal for analyzing WX-554’s synergistic effects in combination therapies?
- Chou-Talalay synergy analysis : Calculate combination indices (CI) for WX-554 + WX-037 using dose-response matrices .
- Isobologram analysis : Validate synergy thresholds in in vivo models by comparing observed vs. expected tumor growth inhibition .
- Multivariate regression : Control for confounding variables (e.g., tumor microenvironment heterogeneity) in survival analyses .
Q. How can resistance mechanisms to WX-554 be systematically investigated?
- RNA sequencing : Identify transcriptomic changes in resistant clones (e.g., upregulation of parallel pathways like JNK/STAT3) .
- CRISPR-Cas9 screens : Pinpoint genetic modifiers of resistance (e.g., loss of DUSP6, a negative ERK regulator) .
- Longitudinal PDX models : Track evolution of resistance mutations (e.g., MEK1 Q56P) under sustained WX-554 pressure .
Methodological Resources
- Data Analysis : Use tools like GraphPad Prism for dose-response curves and SynergyFinder for combinatorial analyses .
- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Clinical Translation : Reference SPIRIT guidelines for trial protocols and CONSORT for results reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
